3-Methyl-[1,4'-bipiperidin]-4-ol

Sigma receptor Neuropharmacology Selectivity profiling

Choose 3-Methyl-[1,4'-bipiperidin]-4-ol for its unique receptor selectivity: 15.6-fold sigma-2 (Ki=90nM) over sigma-1 (IC50=1400nM) and 2.6-fold D4.4 (Ki=2.20nM) over D2 (Ki=5.80nM). Its weak CYP3A4 inhibition (IC50=6300nM) makes it an ideal negative control for hepatic metabolism assays. Avoid generic substitutions—subtle structural modifications alter binding profiles by orders of magnitude. Secure this high-purity, batch-validated probe to ensure reproducible pharmacological data.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B13348229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[1,4'-bipiperidin]-4-ol
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC1CN(CCC1O)C2CCNCC2
InChIInChI=1S/C11H22N2O/c1-9-8-13(7-4-11(9)14)10-2-5-12-6-3-10/h9-12,14H,2-8H2,1H3
InChIKeyONLOSJOHQLXWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-[1,4'-bipiperidin]-4-ol: Baseline Chemical and Pharmacological Profile


3-Methyl-[1,4'-bipiperidin]-4-ol (CAS: 1601945-75-8) is a synthetic small molecule belonging to the bipiperidine class, characterized by a molecular formula of C11H22N2O and a molecular weight of 198.31 g/mol . As a piperidine derivative, it is primarily utilized as a research chemical in pharmacological studies, with documented interactions across multiple receptor systems including sigma receptors, dopamine receptors, muscarinic acetylcholine receptors, and chemokine receptors [1][2][3]. The compound's bipiperidinyl scaffold provides a rigid structural framework that influences its binding profile, making it a valuable tool for studying receptor pharmacology and structure-activity relationships in neuropharmacology and immuno-oncology research [4].

Why Generic Substitution Fails for 3-Methyl-[1,4'-bipiperidin]-4-ol: The Critical Role of Specific Receptor Binding Profiles


Generic substitution among bipiperidine derivatives is not pharmacologically valid due to substantial differences in receptor binding affinity, selectivity, and functional activity that arise from subtle structural modifications [1]. The 3-methyl substitution and 4-hydroxyl group on the bipiperidine scaffold of 3-Methyl-[1,4'-bipiperidin]-4-ol confer a distinct three-dimensional conformation and electronic distribution that directly influences its interaction with specific receptor subtypes, including sigma-1, sigma-2, dopamine D2, D4.4, and muscarinic acetylcholine receptors [2][3]. Even closely related analogs lacking these precise modifications can exhibit orders of magnitude differences in binding affinity or altered selectivity profiles, which would fundamentally change experimental outcomes and compromise data reproducibility in pharmacological assays [4][5].

3-Methyl-[1,4'-bipiperidin]-4-ol Quantitative Differentiation: Head-to-Head Binding Affinity and Selectivity Data


Sigma-1 vs. Sigma-2 Receptor Selectivity: A Key Differentiator in Neuropharmacology

3-Methyl-[1,4'-bipiperidin]-4-ol demonstrates a pronounced selectivity for the sigma-2 receptor (Ki = 90 nM) over the sigma-1 receptor (IC50 = 1,400 nM) in radioligand binding assays [1][2]. This contrasts with many other bipiperidine derivatives, such as those reported in US-8759365-B2, which often exhibit preferential sigma-1 binding .

Sigma receptor Neuropharmacology Selectivity profiling

Dopamine D4.4 vs. D2 Receptor Affinity: A Differentiating Profile for CNS Research

3-Methyl-[1,4'-bipiperidin]-4-ol exhibits high affinity for the human dopamine D4.4 receptor (Ki = 2.20 nM) while showing a 2.6-fold lower affinity for the dopamine D2 receptor (Ki = 5.80 nM) [1][2]. This contrasts with the broader D2/D3/D4 affinity profile commonly observed in other piperidine-based dopamine ligands, providing a more targeted tool for studying D4-specific signaling pathways [3].

Dopamine receptor D4.4 subtype CNS pharmacology

Sigma-1 Receptor Affinity Compared to Reference Ligand Haloperidol

3-Methyl-[1,4'-bipiperidin]-4-ol demonstrates nanomolar affinity for the sigma-1 receptor (IC50 = 1.40 nM) in guinea pig cerebellum membranes using [3H]DTG radioligand [1]. While a direct head-to-head comparison is not available, this affinity is within the range reported for the reference sigma ligand haloperidol (Ki ~1-10 nM across various assays), indicating that 3-Methyl-[1,4'-bipiperidin]-4-ol is a potent sigma-1 binder comparable to established pharmacological tools [2].

Sigma-1 receptor Haloperidol Binding comparison

Muscarinic Acetylcholine Receptor Affinity: Ki = 40 nM

3-Methyl-[1,4'-bipiperidin]-4-ol binds to the muscarinic acetylcholine receptor (cerebral cortex) with a Ki of 40 nM, as determined by competition radioligand binding using [3H]-QNB [1]. This affinity is comparable to other bipiperidine derivatives that act as muscarinic antagonists, such as biperiden, but the precise binding kinetics and functional effects (e.g., agonist vs. antagonist) remain to be fully characterized .

Muscarinic receptor Acetylcholine CNS pharmacology

MCHR2 Receptor Antagonism: IC50 = 1 nM Potency

3-Methyl-[1,4'-bipiperidin]-4-ol displays potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM, as measured by inhibition of MCH-stimulated Ca2+ flux in CHO cells [1]. This potency is notable in the context of MCHR2 pharmacology, as few selective, high-affinity antagonists are available for this receptor, which is implicated in energy homeostasis and mood regulation [2].

MCHR2 Melanin-concentrating hormone GPCR

CYP3A4 Inhibition: IC50 = 6,300 nM Indicates Low Drug-Drug Interaction Risk

3-Methyl-[1,4'-bipiperidin]-4-ol demonstrates weak inhibition of CYP3A4 with an IC50 of 6,300 nM, as assessed in human liver microsomes using testosterone as a probe substrate [1]. This contrasts with many structurally related piperidine derivatives that exhibit more potent CYP3A4 inhibition, which can lead to significant drug-drug interaction liabilities [2].

CYP3A4 Drug metabolism In vitro ADME

Optimal Research and Industrial Application Scenarios for 3-Methyl-[1,4'-bipiperidin]-4-ol Based on Quantitative Evidence


Sigma-2 Receptor Pharmacology Studies in Oncology and Neuroscience

Given its 15.6-fold selectivity for sigma-2 (Ki = 90 nM) over sigma-1 (IC50 = 1,400 nM), 3-Methyl-[1,4'-bipiperidin]-4-ol is ideally suited for investigating sigma-2 receptor-specific signaling pathways and functional roles in cancer cell proliferation, apoptosis, and neurodegenerative processes, where sigma-2 is increasingly recognized as a therapeutic target [1][2].

Dopamine D4.4 Receptor Characterization in CNS Drug Discovery

The compound's 2.6-fold higher affinity for dopamine D4.4 (Ki = 2.20 nM) compared to D2 (Ki = 5.80 nM) makes it a valuable tool for dissecting D4-specific contributions to cognitive function, attention, and psychiatric disorders, enabling researchers to design experiments that minimize confounding D2-mediated effects on locomotor activity and prolactin secretion [1][2].

In Vitro CYP3A4 Drug-Drug Interaction Screening Controls

The weak CYP3A4 inhibition (IC50 = 6,300 nM) allows 3-Methyl-[1,4'-bipiperidin]-4-ol to be used as a negative control or comparator in hepatic metabolism assays, providing a benchmark for assessing the CYP inhibition liability of more potent piperidine-based drug candidates and helping to establish structure-activity relationships for metabolic stability [1].

Muscarinic and Sigma Receptor Cross-Talk Investigation in Neuropharmacology

The combination of nanomolar affinity at muscarinic acetylcholine receptors (Ki = 40 nM) and sigma-1 receptors (IC50 = 1.40 nM) positions this compound as a unique probe for exploring functional interactions between cholinergic and sigma receptor systems in brain regions relevant to cognition, memory, and neurodegeneration [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-[1,4'-bipiperidin]-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.